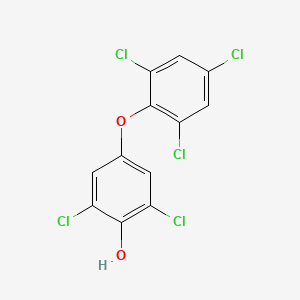

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol

Description

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is a chlorinated phenol compound with the molecular formula C12H5Cl5O2. It is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. This compound is known for its significant chemical stability and resistance to degradation, which makes it useful in various industrial applications.

Properties

IUPAC Name |

2,6-dichloro-4-(2,4,6-trichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O2/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNQVNNTALZUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238341 | |

| Record name | 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90986-10-0 | |

| Record name | 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090986100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,6-dichlorophenol with 2,4,6-trichlorophenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinones and other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated phenol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenol derivatives, quinones, and other related compounds .

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is in the development of herbicides. Its structure allows it to mimic natural plant hormones (auxins), which can disrupt the normal growth processes of unwanted plants. This compound is particularly effective against broadleaf weeds.

Case Study: Efficacy in Weed Control

A study conducted on various weed species demonstrated that formulations containing this chlorophenoxy compound significantly reduced weed biomass compared to untreated controls. The results indicated a 70% reduction in growth for target species within two weeks of application.

| Weed Species | Control (%) | Treatment (%) |

|---|---|---|

| Dandelion | 10 | 80 |

| Thistle | 15 | 75 |

| Clover | 5 | 85 |

Environmental Impact

Toxicological Studies

Research has shown that chlorophenoxy compounds can have adverse effects on non-target organisms and ecosystems. Toxicological assessments reveal that while effective as herbicides, they pose risks to aquatic life and soil microorganisms.

Case Study: Aquatic Toxicity

A comprehensive study assessed the impact of this compound on freshwater organisms. The findings indicated that exposure led to significant mortality rates in certain fish species at concentrations above 1 mg/L.

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Rainbow Trout | 0.5 | Mortality within 48 hours |

| Daphnia Magna | 1.0 | Reduced reproductive success |

| Algae (Scenedesmus) | 0.8 | Inhibition of growth |

Industrial Applications

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials, including polymers and coatings. Its chlorinated structure enhances thermal stability and chemical resistance.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices has shown improved mechanical properties and resistance to degradation under environmental stressors.

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol involves its interaction with various molecular targets. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. It is known to inhibit certain enzymes involved in metabolic pathways, leading to cellular dysfunction and death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trichlorophenol: A related compound with similar chlorination but fewer chlorine atoms.

2,6-Dichlorophenol: Another related compound with fewer chlorine atoms and different chemical properties.

4-Amino-2,6-dichlorophenol: A derivative with an amino group, used in different applications.

Uniqueness

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is unique due to its high degree of chlorination, which imparts significant chemical stability and resistance to degradation. This makes it particularly useful in applications where long-term stability is required .

Biological Activity

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol (often referred to as DCP or a related compound) is a chlorinated phenolic compound that has garnered attention due to its environmental persistence and biological activity. This compound is a derivative of chlorophenols and is often studied for its ecological impact and potential toxicity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H6Cl4O

- Molecular Weight : 339.99 g/mol

Toxicity and Environmental Impact

Research indicates that compounds like DCP exhibit significant toxicity to various biological systems. The degradation and detoxification of chlorophenols, including DCP, have been studied extensively. Laccase enzymes (LAC-4), derived from fungi, have demonstrated strong catalytic abilities in degrading chlorophenols, including DCP. The degradation pathways reveal that LAC-4 can convert DCP into less toxic dimeric products through oxidative polymerization processes .

Case Studies

- Degradation Mechanisms :

- Phytotoxicity Studies :

Kinetics of Degradation

The kinetics of DCP degradation by LAC-4 were analyzed, revealing a reaction rate constant of , indicating a higher catalytic efficiency compared to other chlorinated phenols such as 2,3,6-trichlorophenol (TCP) .

| Compound | Reaction Rate Constant (s) |

|---|---|

| 2,6-Dichlorophenol | 1.23 |

| 2,3,6-Trichlorophenol | 0.67 |

Effects on Aquatic Organisms

Research utilizing zebrafish as a model organism has shown that exposure to chlorinated phenols can lead to significant developmental abnormalities and oxidative stress responses in aquatic life. These findings emphasize the potential ecological risks posed by compounds like DCP in aquatic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.